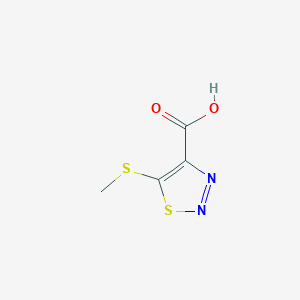
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles have gained significant attention due to their applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with hydrazine derivatives, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-quality 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, esters, and amides. These products can further undergo additional chemical modifications to yield a wide range of derivatives with diverse properties .
Scientific Research Applications
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid include other thiadiazole derivatives such as:
- 5-(Methylsulfanyl)-4H-1,2,4-triazole-3-amine
- 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives .
Uniqueness
What sets 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid apart from its similar compounds is its unique combination of the thiadiazole ring with the methylsulfanyl and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities highlight its uniqueness among thiadiazole derivatives .
Properties
Molecular Formula |
C4H4N2O2S2 |
|---|---|
Molecular Weight |
176.2 g/mol |
IUPAC Name |
5-methylsulfanylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2S2/c1-9-4-2(3(7)8)5-6-10-4/h1H3,(H,7,8) |
InChI Key |
FVBYXPXMFILBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=NS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















